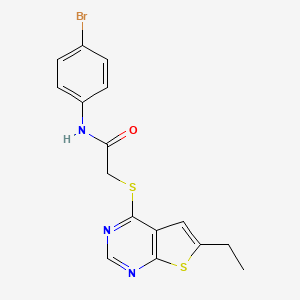

p38 MAPK-IN-6

Description

The exact mass of the compound N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is 406.97617 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEJDBPAOJGWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

p38 MAPK-IN-6: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the mechanism of action of its inhibitors, with a specific focus on the available data for p38 MAPK-IN-6. This document details the core signaling cascade, presents the limited quantitative data for this compound, and provides a representative experimental protocol for assessing p38 MAPK inhibition.

The p38 MAPK Signaling Pathway: A Central Regulator of Cellular Stress and Inflammation

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and growth factors.[1][2] As a key player in the cellular stress response, the p38 MAPK pathway is intricately involved in regulating a variety of cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[2]

The activation of p38 MAPK follows a three-tiered kinase cascade.[3] It begins with the activation of a MAP kinase kinase kinase (MAPKKK), such as ASK1 or TAK1, in response to upstream signals.[3] These MAPKKKs then phosphorylate and activate a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6.[3] In the final step of this cascade, MKK3 and MKK6 dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its conformational activation.[3]

Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, MEF2C, and CREB.[4] The phosphorylation of these downstream effectors ultimately modulates gene expression and elicits the appropriate cellular response to the initial stimulus.

Mechanism of Action of p38 MAPK Inhibitors

Small molecule inhibitors of p38 MAPK typically function by competing with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the downstream substrates of p38 MAPK, thereby blocking the propagation of the signaling cascade. This inhibition of p38 MAPK activity can lead to a reduction in the production of pro-inflammatory cytokines and can modulate other cellular processes regulated by this pathway.

This compound: Available Data

This compound has been identified as an inhibitor of p38 MAPK.[5] It is also referred to as "compound c47" in the scientific literature.[5] The publicly available quantitative data on the inhibitory activity of this compound is currently limited.

| Compound Name | Target | Assay Type | Concentration | % Inhibition |

| This compound | p38 MAPK | Biochemical | 10 µM | 14%[5] |

Further details regarding the specific p38 isoform and the precise assay conditions were not available in the public domain at the time of this writing.

Experimental Protocol: In Vitro p38 MAPK Inhibition Assay

The following is a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against p38α MAPK. This protocol is based on commonly used methods and may require optimization for specific experimental conditions.

Objective: To measure the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant p38α MAPK.

Materials:

-

Recombinant active p38α MAPK

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., ATF2 peptide)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., SB203580)

-

DMSO (vehicle)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound and positive control in 100% DMSO.

-

Perform serial dilutions of the compounds in DMSO to create a concentration-response curve.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution by diluting the recombinant p38α MAPK and the ATF2 substrate in kinase buffer.

-

Add the kinase/substrate solution to the wells containing the compounds.

-

Allow the kinase and compounds to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Prepare an ATP solution in kinase buffer.

-

Add the ATP solution to all wells to initiate the kinase reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

An In-Depth Technical Guide to the Discovery and Synthesis of p38 MAPK-IN-6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of p38 MAPK-IN-6, a known inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details the scientific background, discovery through virtual screening, a general synthesis pathway, and relevant experimental protocols for the biological evaluation of this compound and its analogs.

Introduction: The Role of p38 MAPK in Cellular Signaling

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in intracellular signaling cascades.[1][2] These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), environmental stressors such as osmotic shock, ultraviolet irradiation, and heat shock.[3][4] The p38 MAPK signaling pathway is integral to numerous cellular processes, including inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1][2]

Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[3] Of these, p38α is the most extensively studied and ubiquitously expressed isoform, making it a significant target for therapeutic intervention in a variety of diseases, particularly those with an inflammatory component.[1] The dysregulation of the p38 MAPK pathway has been implicated in the pathogenesis of inflammatory diseases, autoimmune disorders, and cancer.[5] Consequently, the development of small molecule inhibitors targeting p38 MAPK has been an area of intense research in the pharmaceutical industry.[5]

This compound, also identified as compound c47 in its discovery publication, emerged from a virtual screening campaign aimed at identifying novel scaffolds for p38 MAPK inhibition.[6]

Discovery of this compound: A Virtual Screening Approach

This compound was identified through a ligand-based virtual screening technique known as FieldScreen. This computational method utilizes 3D molecular fields to assess the similarity of compounds to known active ligands, facilitating the discovery of novel chemical scaffolds that may exhibit similar biological activity.

The discovery process, as outlined by Cheeseright et al. (2009), involved screening a large library of commercially available compounds against the field of a known p38 MAPK inhibitor. This approach prioritized compounds with high field similarity while explicitly excluding those that shared a common scaffold with previously reported p38 inhibitors. This strategy was designed to identify novel lead structures. From this screening, this compound (designated as c47) was identified as a hit, showing a measurable level of inhibition against p38 MAPK in initial assays.

Below is a workflow diagram illustrating the virtual screening process that led to the discovery of this compound.

Synthesis of this compound

This compound is chemically known as 2-((4-bromophenyl)amino)-N-(pyridin-2-yl)thiazole-5-carboxamide. The synthesis of this and related 2-aminothiazole-5-carboxamide derivatives generally follows a multi-step synthetic route. While the specific, detailed protocol for this compound is found in the supplementary materials of the discovery publication, a general synthetic scheme is presented below. This synthesis typically involves the formation of a key 2-aminothiazole-5-carboxylate intermediate, followed by amidation and subsequent functionalization.

A plausible synthetic pathway is outlined in the diagram below.

Biological Activity and Data

The initial biological evaluation of this compound was performed as part of the virtual screening campaign. The compound was tested for its ability to inhibit the enzymatic activity of p38 MAPK.

| Compound Name | Alternate ID | Target | Assay Type | Result |

| This compound | c47 | p38 MAPK | Enzymatic | 14% inhibition at 10 µM |

Data sourced from Cheeseright et al., J Med Chem, 2009.

This initial result identified this compound as a modest inhibitor of p38 MAPK, providing a novel scaffold for further lead optimization efforts.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound.

General Synthesis of 2-((4-bromophenyl)amino)-N-(pyridin-2-yl)thiazole-5-carboxamide

The following is a representative, general protocol based on established synthetic methods for this class of compounds.

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate To a solution of ethyl 2-chloro-3-oxopropanoate in ethanol, an equimolar amount of thiourea is added. The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Saponification to 2-Aminothiazole-5-carboxylic acid The ethyl 2-aminothiazole-5-carboxylate is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed, as monitored by TLC. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling to form 2-Amino-N-(pyridin-2-yl)thiazole-5-carboxamide To a solution of 2-aminothiazole-5-carboxylic acid in a suitable solvent such as DMF, are added 2-aminopyridine, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature for 12-24 hours. The product is then precipitated by the addition of water, collected by filtration, and purified by recrystallization or column chromatography.

Step 4: Sandmeyer Reaction to 2-Bromo-N-(pyridin-2-yl)thiazole-5-carboxamide The 2-amino-N-(pyridin-2-yl)thiazole-5-carboxamide is diazotized using sodium nitrite in an acidic medium (e.g., HBr) at 0°C. The resulting diazonium salt is then treated with a solution of copper(I) bromide to yield the 2-bromo derivative. The product is extracted and purified by standard methods.

Step 5: Buchwald-Hartwig Amination to this compound The 2-bromo-N-(pyridin-2-yl)thiazole-5-carboxamide, 4-bromoaniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are combined in an inert solvent such as dioxane. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.

p38α MAPK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure p38α MAPK activity.

Materials:

-

p38α Kinase (recombinant)

-

Kinase Substrate (e.g., ATF2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.

-

In a 384-well plate, add 1 µL of the test compound dilution or vehicle (DMSO) control.

-

Add 2 µL of p38α kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: TNF-α Release in LPS-stimulated THP-1 Cells

This protocol measures the inhibitory effect of a compound on the production of TNF-α in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Human TNF-α ELISA kit

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

-

Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value of the compound for the inhibition of TNF-α production.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a three-tiered kinase pathway. It is initiated by various upstream MAPK kinase kinases (MAP3Ks or MKKKs) that are activated by external stimuli. These MAP3Ks then phosphorylate and activate MAPK kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6, which are the primary activators of p38 MAPK. MKK3 and MKK6 dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors, thereby regulating gene expression and cellular responses.

The diagram below illustrates the canonical p38 MAPK signaling pathway.

Conclusion

This compound represents a novel chemical scaffold for the inhibition of p38 MAPK, discovered through a modern, computation-driven approach. While the initial reported inhibitory activity is modest, this compound serves as a valuable starting point for medicinal chemistry efforts aimed at developing more potent and selective p38 MAPK inhibitors. The synthetic route is accessible, and the biological assays for its characterization are well-established. This technical guide provides the foundational information for researchers interested in exploring this chemical series for the development of new therapeutics targeting the p38 MAPK pathway.

References

- 1. MAP kinase p38 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. mdpi.com [mdpi.com]

- 3. openreview.net [openreview.net]

- 4. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computer-aided drug design, synthesis and identification of disulfide compounds as novel and potential allosteric PAK1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00621K [pubs.rsc.org]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Doramapimod (BIRB 796): A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramapimod (BIRB 796) is a highly potent, orally active, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) family.[1][2] The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them attractive therapeutic targets for a range of inflammatory diseases.[3] Doramapimod exhibits a unique mechanism of action, binding to an allosteric site on the p38 kinase, which results in a conformational change that is incompatible with kinase activity.[4] This technical guide provides an in-depth analysis of the target specificity and selectivity of Doramapimod, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Target Specificity and Selectivity of Doramapimod (BIRB 796)

The following table summarizes the in vitro inhibitory activity and binding affinity of Doramapimod against the four p38 MAPK isoforms and a panel of other kinases. This data provides a quantitative overview of the compound's potency and selectivity.

| Target Kinase | Assay Type | Value | Units | Reference |

| p38α (MAPK14) | IC50 | 38 | nM | [1][5] |

| Kd | 0.1 | nM | [1][6] | |

| p38β (MAPK11) | IC50 | 65 | nM | [1][5] |

| p38γ (MAPK12/ERK6) | IC50 | 200 | nM | [1][5] |

| p38δ (MAPK13/SAPK4) | IC50 | 520 | nM | [1][5] |

| JNK2 | Selectivity | 330-fold vs p38α | [5][6] | |

| B-Raf | IC50 | 83 | nM | [1] |

| c-Raf | Weak Inhibition | - | [6] | |

| Fyn | Weak Inhibition | - | [6] | |

| Lck | Weak Inhibition | - | [6] | |

| Abl | IC50 | 14600 | nM | [6] |

| ERK-1 | Insignificant Inhibition | - | [6] | |

| SYK | Insignificant Inhibition | - | [6] | |

| IKK2 | Insignificant Inhibition | - | [6] | |

| ZAP-70 | Insignificant Inhibition | - | [6] | |

| EGFR | Insignificant Inhibition | - | [6] | |

| HER2 | Insignificant Inhibition | - | [6] | |

| PKA | Insignificant Inhibition | - | [6] | |

| PKC | Insignificant Inhibition | - | [6] |

Signaling Pathway

The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. The pathway is initiated by a variety of extracellular stimuli, leading to the activation of a cascade of kinases that ultimately results in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including transcription factors and other kinases, to mediate the cellular response. Doramapimod inhibits the activity of p38, thereby blocking this downstream signaling.

Experimental Protocols

The determination of kinase inhibitor specificity and selectivity relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Biochemical Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that quantifies the affinity of an inhibitor for a kinase.

Materials:

-

Kinase of interest (e.g., recombinant human p38α)

-

Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

-

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

-

Test compound (Doramapimod)

-

Kinase buffer

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Doramapimod in 100% DMSO. A typical starting concentration is 10 mM.

-

Reagent Preparation:

-

Prepare a 3X working solution of the kinase and a 3X working solution of the Eu-labeled antibody in kinase buffer.

-

Prepare a 3X working solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

-

Assay Assembly: In a 384-well plate, add the following in order:

-

5 µL of the Doramapimod serial dilution.

-

5 µL of the 3X kinase/Eu-antibody mixture.

-

5 µL of the 3X tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells

This assay measures the potency of an inhibitor in a cellular context by quantifying its effect on the production of a key inflammatory cytokine.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound (Doramapimod)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Prepare a serial dilution of Doramapimod in cell culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each Doramapimod concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor, starting from a broad screen and progressing to more focused cellular assays.

Conclusion

Doramapimod (BIRB 796) is a potent inhibitor of all four p38 MAPK isoforms, with a particularly high affinity for p38α.[1][5] Its selectivity profile, as determined by a range of biochemical and cell-based assays, demonstrates significantly less activity against a broad panel of other kinases, although some off-target effects on kinases such as B-Raf and JNK2 are observed at higher concentrations.[1][6] The unique allosteric binding mechanism of Doramapimod contributes to its high potency and slow dissociation rate.[7] The data and methodologies presented in this guide provide a comprehensive overview of the target specificity and selectivity of Doramapimod, offering valuable information for researchers and drug development professionals working in the field of kinase inhibitors and inflammatory diseases.

References

- 1. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. In vitro kinase assay [bio-protocol.org]

- 3. karger.com [karger.com]

- 4. promega.com [promega.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide on the Downstream Signaling Effects of p38 MAPK-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stressors, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. p38 MAPK inhibitors have been developed to modulate these pathological processes. This document provides a technical overview of a specific inhibitor, p38 MAPK-IN-6.

This compound: An Overview

This compound, also identified as compound c47, is a small molecule inhibitor of p38 MAPK.[2][3] It was identified through a virtual screening of commercially available compounds aimed at discovering novel scaffolds for p38 MAPK inhibition.[4]

Quantitative Data

The available quantitative data for this compound is limited. A single study reported its inhibitory activity.

| Compound | Target | Assay Concentration | Percent Inhibition |

| This compound (compound c47) | p38 MAPK | 10 µM | 14% |

| Table 1: Inhibitory activity of this compound against p38 MAPK.[2][3] |

Downstream Signaling of the p38 MAPK Pathway

While specific downstream signaling effects of the lightly-characterized this compound are not documented, the general effects of p38 MAPK inhibition are well-established. The p38 MAPK cascade involves a series of protein phosphorylations that culminate in the activation of downstream targets. Inhibition of p38 MAPK would be expected to attenuate these downstream events.

The canonical p38 MAPK signaling pathway is initiated by the activation of upstream MAPK kinase kinases (MAP3Ks) in response to cellular stress. These MAP3Ks then phosphorylate and activate MAPK kinases (MKKs), primarily MKK3 and MKK6.[2] Activated MKKs, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2]

Activated p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors. Key downstream targets include:

-

MAPK-activated protein kinase 2 (MAPKAPK2): A key substrate of p38 MAPK, which, upon activation, is involved in the regulation of cytokine production and cell motility.

-

Activating transcription factor 2 (ATF2): A transcription factor that regulates the expression of genes involved in apoptosis and the cellular stress response.

-

c-Jun N-terminal kinase (JNK): Another stress-activated protein kinase that can be activated by some of the same upstream signals as p38 MAPK.

-

p53: A tumor suppressor protein that is activated in response to cellular stress and can induce cell cycle arrest or apoptosis.[1]

Inhibition of p38 MAPK, for instance by a more potent inhibitor, would block the phosphorylation and activation of these downstream targets, thereby modulating the cellular response to stress.

Caption: General p38 MAPK signaling pathway and the inhibitory point of this compound.

Experimental Protocols

Detailed experimental protocols for assays specifically utilizing this compound are not available in the public domain. However, a general protocol for a p38 MAPK inhibition assay, based on the initial screening of this compound, can be outlined.

In Vitro p38 MAPK Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of a compound against p38 MAPK.

Materials:

-

Recombinant active p38 MAPK enzyme

-

p38 MAPK substrate (e.g., ATF2)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Kinase detection reagent (e.g., ADP-Glo™, Lance® Ultra)

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at the desired concentration (e.g., 10 µM for this compound) in the assay buffer.

-

In a microplate, add the recombinant p38 MAPK enzyme to each well.

-

Add the test compound solution or DMSO (vehicle control) to the respective wells.

-

Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the p38 MAPK substrate (e.g., ATF2) and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader. The signal generated is inversely proportional to the inhibitory activity of the test compound.

-

Calculate the percent inhibition relative to the vehicle control.

Caption: A generalized workflow for an in vitro p38 MAPK inhibition assay.

Conclusion

This compound is a documented inhibitor of p38 MAPK, though its characterization in the scientific literature is sparse. The available data indicates modest inhibitory activity at a concentration of 10 µM.[2][3] Due to the limited information, a detailed analysis of its specific downstream signaling effects and comprehensive experimental protocols are not possible at this time. Further research would be required to fully elucidate the biological activity and therapeutic potential of this compound. For researchers interested in potent and well-characterized p38 MAPK inhibitors, other compounds with more extensive documentation may be more suitable for in-depth studies.

References

The Role of p38 MAPK Inhibition in the Inflammatory Response: A Technical Guide Featuring p38 MAPK-IN-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of the inflammatory response. Its activation by cellular stressors and pro-inflammatory cytokines leads to the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Consequently, the p38 MAPK pathway has emerged as a significant therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK pathway in inflammation, with a specific focus on the inhibitor p38 MAPK-IN-6. Due to the limited publicly available data on this compound, this document also incorporates representative data and protocols from studies on other well-characterized p38 MAPK inhibitors to provide a comprehensive resource for researchers.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Of these, p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[1] The activation of p38 MAPKs is triggered by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and environmental stressors like UV radiation and osmotic shock.[2]

Activation of the p38 MAPK pathway occurs through a three-tiered kinase cascade. Upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAPKKKs or MAP3Ks) phosphorylate and activate MAPKKs (also known as MKKs or MAP2Ks). The primary MAPKKs responsible for p38 activation are MKK3 and MKK6, which in turn dually phosphorylate p38 on threonine and tyrosine residues within a conserved TGY motif in the activation loop.[3] Activated p38 MAPK then translocates to the nucleus and cytoplasm to phosphorylate a range of downstream substrates, including transcription factors (e.g., ATF2, CREB) and other protein kinases (e.g., MAPKAPK2/MK2).[2][4] This cascade ultimately leads to the increased transcription and translation of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]

This compound: An Inhibitor of the p38 MAPK Pathway

This compound (also known as compound c47) is a small molecule inhibitor of p38 MAPK. It was identified through virtual screening techniques. The molecular formula for this compound is C₁₆H₁₄BrN₃OS.

Mechanism of Action

Like many small molecule kinase inhibitors, this compound is presumed to act by binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.[1] This competitive inhibition blocks the signaling cascade that leads to the production of pro-inflammatory cytokines.

Quantitative Data on p38 MAPK Inhibition

Detailed quantitative data for this compound in various inflammatory models is not extensively available in the public domain. The initial report indicates a 14% inhibition of p38 MAPK at a concentration of 10 μM .

To provide a framework for the expected efficacy of a p38 MAPK inhibitor, the following tables summarize representative quantitative data from studies on other well-characterized p38 MAPK inhibitors.

Table 1: In Vitro Inhibition of p38 MAPK Activity and Cytokine Production

| Inhibitor | Cell Type | Stimulus | Measured Endpoint | Inhibition | Reference |

| This compound | N/A | N/A | p38 MAPK activity | 14% at 10 µM | N/A |

| SB203580 | Human Cardiac Fibroblasts | IL-1α | IL-6 mRNA expression | ~50% reduction | [6] |

| BIRB 796 | Human Microglial Cells (HMC3) | Amyloid-β | IL-6 secretion | Significant abrogation | [7] |

| SB202190 | Human Microglial Cells (HMC3) | Amyloid-β | IL-6 secretion | Significant abrogation | [7] |

| SD282 | Alveolar Macrophages (Severe Asthma) | LPS | IL-1β, IL-6, MIP-1α, IL-10 release | Significant enhancement of dexamethasone-induced inhibition | [8] |

Table 2: In Vivo Effects of p38 MAPK Inhibition in Inflammatory Models

| Inhibitor | Animal Model | Disease Model | Key Finding | Reference |

| General p38 Inhibitors | Mouse | Inflammatory Arthritis | Reduction in joint inflammation and destruction | [4] |

| MW150 | Mouse | Spinal Muscular Atrophy (SMA) | Improved motor function through neuroprotection | [9] |

| General p38 Inhibitors | Mouse | Alzheimer's Disease | Reduced senile plaque formation and cognitive impairment | [1] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on p38 MAPK activity.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection)

-

p38 MAPK substrate (e.g., ATF2 fusion protein)

-

Test inhibitor (this compound) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant p38 MAPK enzyme, and the test inhibitor at various concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP (e.g., 10 µM) and the substrate (e.g., 1 µg of ATF2).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or measure the phosphorylated substrate using a specific antibody (e.g., anti-phospho-ATF2) in an ELISA or Western blot format.

-

Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC₅₀ value.

Cellular Assay for Cytokine Inhibition

Objective: To measure the effect of a p38 MAPK inhibitor on the production of pro-inflammatory cytokines in cultured cells.

Materials:

-

Cell line (e.g., human monocytic THP-1 cells, primary macrophages)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Test inhibitor (this compound)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

Cell lysis buffer

-

Western blot reagents and antibodies (for phospho-p38 and total p38)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatant to measure secreted cytokine levels by ELISA according to the manufacturer's instructions.

-

Lyse the cells to prepare protein extracts.

-

Perform Western blotting on the cell lysates to assess the phosphorylation status of p38 MAPK to confirm target engagement by the inhibitor.

-

Normalize cytokine levels to a measure of cell viability (e.g., MTT assay) to rule out cytotoxicity.

Conclusion and Future Directions

The p38 MAPK signaling pathway remains a highly relevant target for the development of novel anti-inflammatory therapeutics. Inhibitors of this pathway have demonstrated efficacy in a wide range of preclinical models of inflammatory diseases. While this compound has been identified as an inhibitor of p38 MAPK, further studies are required to fully characterize its biological activity, selectivity, and therapeutic potential. The quantitative data and experimental protocols provided in this guide, drawn from the broader field of p38 MAPK inhibitor research, offer a valuable resource for scientists working to advance our understanding and therapeutic targeting of this critical inflammatory pathway. Future research on this compound should focus on comprehensive dose-response studies in various cell-based and in vivo models of inflammation to establish its potency and efficacy.

References

- 1. In vivo and in vitro studies on the roles of p38 mitogen-activated protein kinase and NADPH-cytochrome P450 reductase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. p38 MAPK alpha mediates cytokine-induced IL-6 and MMP-3 expression in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. embopress.org [embopress.org]

p38 MAPK-IN-6 and the Regulation of Cytokine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in cytokine production and its inhibition by small molecule inhibitors, exemplified by the hypothetical compound p38 MAPK-IN-6. This document details the underlying molecular mechanisms, presents representative quantitative data, outlines key experimental protocols, and provides visual diagrams of the signaling cascades and experimental workflows.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental stressors such as osmotic shock and ultraviolet irradiation.[1][2] This pathway is a central regulator of cellular processes like inflammation, cell differentiation, apoptosis, and immune responses.[1][3]

The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][4] Of these, p38α is the most ubiquitously expressed and extensively studied isoform, playing a significant role in the production of pro-inflammatory cytokines.[5][6] Activation of the p38 MAPK pathway occurs through a three-tiered kinase cascade involving a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the p38 MAPK itself.[7] Specifically, MAPKKs such as MKK3 and MKK6 dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2][8][9]

Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors.[2][5] This leads to the increased expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][10] Given its central role in inflammation, the p38 MAPK pathway is a key therapeutic target for a variety of inflammatory and autoimmune diseases.[1]

Mechanism of Action of p38 MAPK Inhibitors

Small molecule inhibitors of p38 MAPK, such as the representative compound this compound, typically function by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets.[1] This competitive inhibition blocks the signaling cascade that leads to the production of pro-inflammatory cytokines.[1] By mitigating the overproduction of these cytokines, p38 MAPK inhibitors can effectively modulate the inflammatory response.[1]

Quantitative Data: Efficacy of this compound

The following tables summarize representative quantitative data for a hypothetical p38 MAPK inhibitor, "this compound," to illustrate its potency and efficacy in cellular and biochemical assays.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| p38α MAPK | 15 | Kinase Assay |

| p38β MAPK | 35 | Kinase Assay |

| p38γ MAPK | >1000 | Kinase Assay |

| p38δ MAPK | >1000 | Kinase Assay |

Table 2: Cellular Activity of this compound in Lipopolysaccharide (LPS)-Stimulated Human Monocytes

| Cytokine | IC50 (nM) | Assay Type |

| TNF-α | 50 | ELISA |

| IL-6 | 75 | ELISA |

| IL-1β | 60 | ELISA |

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of p38 MAPK inhibitors on cytokine production.

p38α Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound against the p38α MAPK enzyme.

Materials:

-

Recombinant human p38α enzyme

-

ATP

-

Substrate peptide (e.g., ATF2)

-

Test compound (this compound)

-

Kinase buffer

-

384-well plates

-

Plate reader

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the recombinant p38α enzyme to the wells of a 384-well plate containing kinase buffer.

-

Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cytokine Production in LPS-Stimulated Human Monocytes

Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

-

Isolate human monocytes from PBMCs or culture the monocytic cell line.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of each cytokine's production.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To confirm the on-target effect of the test compound by measuring the phosphorylation status of p38 MAPK in cells.

Materials:

-

Cells treated as described in Protocol 4.2.

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment with the test compound and LPS, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-p38 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the p38 MAPK signaling pathway, a general experimental workflow, and the mechanism of inhibitor action.

Caption: The p38 MAPK signaling cascade.

Caption: Workflow for evaluating a p38 MAPK inhibitor.

Caption: Mechanism of p38 MAPK inhibition.

References

- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the p38 mitogen-activated protein kinase and dual-specificity phosphatase 1 feedback loop modulates the induction of interleukin 6 and 8 in cells infected with coronavirus infectious bronchitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]

- 8. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. p38 MAPK alpha mediates cytokine-induced IL-6 and MMP-3 expression in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cellular Stress: A Technical Guide to Utilizing p38 MAPK-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular stress responses are fundamental to maintaining homeostasis and are implicated in a wide array of physiological and pathological processes. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of these responses, making it a key target for investigation in various diseases, including inflammatory disorders and cancer.[1][2][3] This in-depth technical guide focuses on the use of p38 MAPK-IN-6, a small molecule inhibitor of p38α MAPK, as a tool to dissect the intricacies of cellular stress signaling.[1][4][5] This document provides a comprehensive overview of the p38 MAPK pathway, detailed experimental protocols for utilizing this compound, and guidance on data interpretation.

Introduction: The p38 MAPK Signaling Pathway in Cellular Stress

The p38 MAPK family, consisting of four isoforms (p38α, p38β, p38γ, and p38δ), are serine/threonine kinases that play a central role in orchestrating cellular responses to a diverse range of extracellular stimuli and stressors.[2][6] These stressors include inflammatory cytokines (e.g., TNF-α, IL-1β), environmental insults (e.g., UV radiation, osmotic shock), and internal cellular damage.[4][7] The activation of the p38 MAPK pathway is a key event in the cellular stress response, regulating a multitude of downstream processes such as inflammation, cell cycle arrest, apoptosis, and differentiation.[3][6]

The canonical activation of p38 MAPK follows a three-tiered kinase cascade.[3][7] Stress signals activate a MAP kinase kinase kinase (MAPKKK or MAP3K), such as ASK1 or TAK1.[7] These MAP3Ks then phosphorylate and activate a MAP kinase kinase (MAPKK or MAP2K), primarily MKK3 and MKK6, which are specific upstream activators of p38 MAPK.[6][8][9] MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its full enzymatic activity.[9]

Once activated, p38 MAPK translocates from the cytoplasm to the nucleus, where it phosphorylates a wide array of downstream substrates.[6] These substrates include other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C, and p53), thereby modulating gene expression and cellular function to respond to the initial stress signal.[2][6]

This compound: A Tool for Interrogating Cellular Stress

This compound is a small molecule inhibitor that specifically targets the p38α isoform of MAPK.[1][4][5] Like many kinase inhibitors, it is believed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p38α kinase and preventing the phosphorylation of its downstream targets.[2] By inhibiting p38α activity, researchers can elucidate its specific roles in various cellular stress-induced phenomena.

Quantitative Data

Precise IC50 values for this compound are not widely published in peer-reviewed literature. However, available data from suppliers indicate its activity. It is crucial for researchers to empirically determine the optimal concentration for their specific cell type and experimental conditions.

| Compound | Target | Reported Activity | Reference |

| This compound | p38α MAPK | 14% inhibition at 10 μM | [10] |

Due to the limited publicly available quantitative data, it is highly recommended to perform a dose-response curve and determine the IC50 value in the specific cellular system being investigated. A general protocol for determining the IC50 is provided in the experimental section.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to investigate cellular stress. It is essential to optimize these protocols for the specific cell lines and experimental set-ups.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before applying the cellular stressor. The pre-incubation time allows for the inhibitor to enter the cells and engage with its target.

-

Stress Induction: Induce cellular stress using the desired stimulus (e.g., TNF-α, UV radiation, anisomycin).

-

Incubation: Incubate the cells for the desired period to observe the effects of the stressor and the inhibitor.

-

Harvesting: Harvest the cells for downstream analysis.

Western Blot Analysis of p38 MAPK Pathway Activation

Western blotting is a fundamental technique to assess the phosphorylation status of p38 MAPK and its downstream targets.

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

-

Analyze downstream targets by probing for phosphorylated and total forms of proteins like ATF2 or MAPKAPK2.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which can be an indicator of cell viability and proliferation.

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound and/or the cellular stressor as described in section 3.1.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Determination of IC50 Value

-

Dose-Response: Treat cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar).

-

Assay Performance: Perform a relevant functional assay, such as a Western blot for p-p38 levels or an ELISA for a downstream cytokine (e.g., IL-6) that is regulated by p38 MAPK.

-

Data Analysis: Quantify the results and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizing Cellular Stress Pathways and Workflows

Signaling Pathways

References

- 1. biorbyt.com [biorbyt.com]

- 2. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]

- 3. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38-α MAPK-IN-6 |CAS 29368-40-9|DC Chemicals [dcchemicals.com]

- 5. p38-α MAPK-IN-6 Datasheet DC Chemicals [dcchemicals.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 8. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

p38 MAPK Inhibition in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in acute brain injury. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory cascades. A key intracellular signaling pathway implicated in the activation of microglia and the subsequent overproduction of pro-inflammatory cytokines is the p38 mitogen-activated protein kinase (MAPK) pathway. Consequently, the inhibition of p38 MAPK has emerged as a promising therapeutic strategy to mitigate the detrimental effects of neuroinflammation. This technical guide provides an in-depth overview of the role of p38 MAPK in neuroinflammation and the application of its inhibitors in preclinical studies, with a focus on quantitative data, experimental methodologies, and signaling pathways. While the compound "p38 MAPK-IN-6" exhibits weak inhibitory activity, this guide will focus on well-characterized and potent inhibitors that have been extensively studied in the context of neuroinflammation.

The p38 MAPK Signaling Pathway in Neuroinflammation

The p38 MAPK family comprises four isoforms (α, β, γ, and δ), with p38α being the most extensively studied in the context of inflammation. In microglia, various stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria, and amyloid-beta (Aβ) peptides, can activate the p38 MAPK pathway. This activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the increased expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines, in turn, can contribute to neuronal damage and a self-perpetuating cycle of inflammation.[1][2][3]

// Nodes Stimuli [label="Inflammatory Stimuli\n(LPS, Aβ, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK36 [label="MKK3/6", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK (α/β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2 (MK2)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., NF-κB, AP-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation\n& Neuronal Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="p38 MAPK Inhibitors\n(e.g., SB239063, BIRB 796)", shape=octagon, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges Stimuli -> TLR4; TLR4 -> MAP3K; MAP3K -> MKK36; MKK36 -> p38_MAPK; p38_MAPK -> MK2; p38_MAPK -> Transcription_Factors; MK2 -> Cytokines; Transcription_Factors -> Cytokines; Cytokines -> Neuroinflammation; Inhibitor -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } caption: "p38 MAPK Signaling Pathway in Microglia."

Quantitative Data on p38 MAPK Inhibitors

The efficacy of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase and their half-maximal effective concentration (EC50) for inhibiting downstream effects, such as cytokine release. The following tables summarize key quantitative data for several well-characterized p38 MAPK inhibitors used in neuroinflammation studies.

Table 1: In Vitro Inhibitory Activity of p38 MAPK Inhibitors

| Inhibitor | Target | IC50 | Assay System | Reference |

| SB239063 | p38α MAPK | 44 nM | Recombinant human p38α | [1] |

| IL-1β Production | 0.12 µM | LPS-stimulated human PBMCs | [1] | |

| TNF-α Production | 0.35 µM | LPS-stimulated human PBMCs | [1] | |

| MW01-2-069A-SRM | p38α MAPK | 0.8 µM | In vitro kinase assay | [4] |

| IL-1β Production | ~4 µM | LPS-stimulated BV-2 microglia | [5] | |

| TNF-α Production | ~4.5 µM | LPS-stimulated BV-2 microglia | [5] | |

| BIRB 796 (Doramapimod) | p38α MAPK | 38 nM | Cell-free assay | |

| p38β MAPK | 65 nM | Cell-free assay | ||

| p38γ MAPK | 200 nM | Cell-free assay | ||

| p38δ MAPK | 520 nM | Cell-free assay | ||

| TNF-α Production | 21 nM | LPS-stimulated human PBMCs | ||

| TNF-α Production | 960 nM | LPS-stimulated human whole blood | ||

| SB202190 | p38α MAPK | 50 nM | SAPK2a/p38 | |

| p38β MAPK | 100 nM | SAPK2b/p38β2 |

Table 2: In Vivo Efficacy of p38 MAPK Inhibitors in Neuroinflammation Models

| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |

| SB239063 | LPS-induced neuroinflammation in rats | 5 mg/kg, i.p. | Reduced neuronal damage and improved motor performance. | [6] |

| Oxygen-glucose deprivation in hippocampal slices | 20 µM, 100 µM | Reduced cell death and decreased IL-1β levels by 84%. | [7] | |

| MW01-2-069A-SRM | Aβ-induced neuroinflammation in mice | 2.5 mg/kg, oral | Attenuated hippocampal cytokine production and improved behavioral deficits. | [4] |

| BIRB 796 (Doramapimod) | LPS-induced endotoxemia in mice | 30 mg/kg | Inhibited TNF-α production by 84%. |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of p38 MAPK inhibitors in neuroinflammation studies. Below are methodologies for key experiments.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to mimic the acute neuroinflammatory response seen in various neurological conditions.

-

Animals: C57BL/6 mice (8-12 weeks old) are commonly used.

-

Acclimation: Animals are acclimated for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Inhibitor Administration: The p38 MAPK inhibitor or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at a predetermined time before LPS challenge (e.g., 30-60 minutes).

-

LPS Challenge: A single i.p. injection of LPS (e.g., 1-5 mg/kg body weight) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[8][9]

-

Tissue Collection: At various time points post-LPS injection (e.g., 4, 24, 72 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected for analysis.[9]

-

Analysis: Brain tissue can be processed for cytokine measurement (ELISA), protein analysis (Western blot), or immunohistochemistry.

// Nodes Animal_Model [label="Animal Model Selection\n(e.g., C57BL/6 Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor_Admin [label="Inhibitor/Vehicle\nAdministration (i.p. or oral)", fillcolor="#FBBC05", fontcolor="#202124"]; LPS_Challenge [label="LPS-Induced\nNeuroinflammation (i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Points [label="Euthanasia & Tissue Collection\n(e.g., 4h, 24h, 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ELISA [label="ELISA\n(Cytokine Levels)", fillcolor="#FFFFFF", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(p-p38, Synaptic Proteins)", fillcolor="#FFFFFF", fontcolor="#202124"]; IHC [label="Immunohistochemistry\n(Microglial Activation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Behavioral [label="Behavioral Tests\n(Cognitive Function)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Animal_Model -> Inhibitor_Admin; Inhibitor_Admin -> LPS_Challenge; LPS_Challenge -> Time_Points; Time_Points -> Analysis; Analysis -> ELISA; Analysis -> Western_Blot; Analysis -> IHC; Analysis -> Behavioral; } caption: "Typical In Vivo Neuroinflammation Experimental Workflow."

Western Blot for Phosphorylated p38 MAPK (p-p38)

This technique is used to quantify the activation of the p38 MAPK pathway.

-

Sample Preparation: Homogenize brain tissue or lyse cultured microglia in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins based on molecular weight by running them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C. A primary antibody against total p38 MAPK should be used on a separate blot or after stripping as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10][11]

-

Quantification: Densitometry analysis is used to quantify the band intensities, and the ratio of p-p38 to total p38 is calculated.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a highly sensitive method for quantifying cytokine levels in brain homogenates or cell culture supernatants.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and samples (brain homogenates or cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: After washing, add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop in proportion to the amount of cytokine present.

-

Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.[12][13]

Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxicity of the p38 MAPK inhibitors on microglia or neuronal cells.

-

Cell Seeding: Seed cells (e.g., BV-2 microglia) in a 96-well plate at a desired density.

-

Treatment: Treat the cells with various concentrations of the p38 MAPK inhibitor for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the untreated control.[14]

Mechanism of Action of p38 MAPK Inhibitors

p38 MAPK inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 kinase and preventing the phosphorylation of its downstream substrates. By blocking the p38 MAPK signaling cascade, these inhibitors effectively reduce the production and release of pro-inflammatory cytokines from activated microglia, thereby dampening the neuroinflammatory response and its neurotoxic consequences.

// Nodes Inflammatory_Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Microglia_Activation [label="Microglia Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p38_Activation [label="p38 MAPK\nPhosphorylation (Activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(Transcription Factor Activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Production [label="↑ Pro-inflammatory Cytokine\nProduction (TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation & Neurotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_Action [label="p38 MAPK Inhibitor", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", penwidth=2, color="#EA4335"]; Block [label="Blockade of\nPhosphorylation", shape=plaintext, fontcolor="#EA4335"];

// Edges Inflammatory_Stimulus -> Microglia_Activation; Microglia_Activation -> p38_Activation; p38_Activation -> Downstream_Signaling; Downstream_Signaling -> Cytokine_Production; Cytokine_Production -> Neuroinflammation; Inhibitor_Action -> p38_Activation [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor_Action -> Block [style=invis]; Block -> p38_Activation [style=invis]; } caption: "Mechanism of p38 MAPK Inhibitor Action."

Conclusion

The p38 MAPK signaling pathway is a pivotal regulator of neuroinflammation, and its inhibition represents a compelling therapeutic strategy for a multitude of neurological disorders. The well-characterized inhibitors discussed in this guide have demonstrated significant efficacy in preclinical models by reducing pro-inflammatory cytokine production and mitigating neuronal damage. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to advance our understanding of neuroinflammation and develop novel therapeutics targeting the p38 MAPK pathway. Further research, including clinical trials with brain-penetrant and highly selective p38α MAPK inhibitors, is warranted to translate these promising preclinical findings into effective treatments for patients.[15]

References

- 1. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jpionline.org [jpionline.org]

- 7. Anti-inflammatory treatment with the p38 mitogen-activated protein kinase inhibitor SB239063 is neuroprotective, decreases the number of activated microglia and facilitates neurogenesis in oxygen-glucose-deprived hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. stemcell.com [stemcell.com]

- 13. raybiotech.com [raybiotech.com]

- 14. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

An In-Depth Technical Guide to p38 MAPK-IN-6: An Analysis of Available Data and Therapeutic Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive analysis of the currently available scientific and technical information regarding the p38 MAPK inhibitor, p38 MAPK-IN-6. Despite its identification as a modulator of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade implicated in a myriad of cellular processes and disease states, publicly accessible data on this compound is notably limited. This guide synthesizes the existing information, highlights the significant gaps in our understanding of this compound, and provides context within the broader landscape of p38 MAPK inhibition for therapeutic applications.